Cas no 1807937-21-8 (Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-)

Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- 化学的及び物理的性質
名前と識別子
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- Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-
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- インチ: 1S/C8H17NO/c9-5-7-2-1-3-8(4-7)6-10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1
- InChIKey: OZWKJPQKSZQGOJ-JGVFFNPUSA-N
- SMILES: [C@@H]1(CO)CCC[C@H](CN)C1
Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371707-5.0g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-371707-0.5g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 0.5g |
$877.0 | 2023-03-02 | ||
Enamine | EN300-371707-2.5g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 2.5g |
$1791.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051508-1g |
rel-[(1R,3S)-3-(Aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 95% | 1g |
¥4893.0 | 2023-04-07 | |
Enamine | EN300-371707-0.1g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-371707-0.05g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-371707-1.0g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-371707-0.25g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-371707-10.0g |
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol |
1807937-21-8 | 10.0g |
$3929.0 | 2023-03-02 |
Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-に関する追加情報
Recent Advances in the Study of Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- (CAS: 1807937-21-8)
Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- (CAS: 1807937-21-8) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities have made it a focal point for recent studies aimed at drug discovery and development. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have explored the synthetic pathways for Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-, with a focus on optimizing yield and enantiomeric purity. One notable approach involves asymmetric hydrogenation of precursor molecules, which has been shown to achieve high stereoselectivity. Advances in catalytic systems, particularly those employing transition metal complexes, have significantly improved the efficiency of this process, making it more viable for large-scale production.
Pharmacological investigations have revealed that Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- exhibits promising activity as a modulator of certain neurotransmitter systems. Preliminary in vitro and in vivo studies suggest its potential in treating neurological disorders, such as anxiety and depression. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile further underscore its therapeutic potential.
In addition to its neurological applications, recent research has also explored the compound's role in oncology. Studies have demonstrated its ability to inhibit specific enzymes involved in tumor progression, making it a candidate for further investigation as an anticancer agent. The mechanistic insights gained from these studies could pave the way for the development of novel targeted therapies.
Despite these promising findings, challenges remain in the clinical translation of Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel-. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the compound's potential.
In conclusion, Cyclohexanemethanol, 3-(aminomethyl)-, (1R,3S)-rel- (CAS: 1807937-21-8) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and synthetic accessibility make it a valuable subject for ongoing and future research. Continued exploration of its pharmacological properties and therapeutic applications is expected to yield significant advancements in the field of chemical biology and drug development.
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